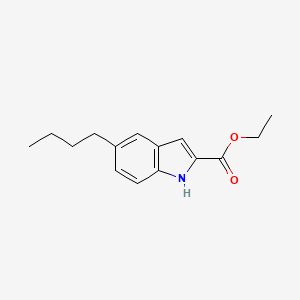

ethyl 5-butyl-1H-indole-2-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-butyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWHOXBZVZOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 5 Butyl 1h Indole 2 Carboxylate: a Detailed Profile

Chemical Synthesis and Characterization

Ethyl 5-butyl-1H-indole-2-carboxylate is a specific derivative within the broader class of indole-2-carboxylates. While detailed experimental data for this exact compound are not widely published, its synthesis can be reliably achieved through well-established synthetic routes.

The most common and direct method is the Fischer indole (B1671886) synthesis . byjus.comwikipedia.org This process would involve the reaction of (4-butylphenyl)hydrazine (B40584) with ethyl pyruvate (B1213749) under acidic conditions (e.g., using catalysts like polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). wikipedia.org The reaction proceeds through the initial formation of a hydrazone, which then undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the final aromatic indole product. byjus.com

Alternatively, the Japp-Klingemann reaction provides another viable pathway. chemeurope.comwikipedia.org This would begin with the synthesis of a diazonium salt from 4-butylaniline. The diazonium salt is then reacted with a β-keto-ester, which subsequently forms a hydrazone intermediate that can be cyclized under acidic conditions as in the Fischer synthesis to afford the target compound. chemeurope.com

Physicochemical Properties

| Property | Value (for ethyl 5-sec-butyl-1H-indole-2-carboxylate) |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Note: Data presented is for the isomeric compound ethyl 5-sec-butyl-1H-indole-2-carboxylate as a close structural analog. nih.gov XLogP3 is a computed measure of hydrophobicity.

Spectroscopic Data

The structural characterization of this compound would rely on standard spectroscopic techniques. Based on the known spectra of related ethyl indole-2-carboxylates, the following characteristic signals would be expected: mdpi.com

¹H NMR: The spectrum would show characteristic signals for the ethyl ester group (a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm). The protons of the butyl group would appear as a series of multiplets in the aliphatic region (approx. 0.9-2.7 ppm). A broad singlet for the indole N-H proton would be observed at a downfield chemical shift (typically > 8.0 ppm). The aromatic protons on the indole ring would appear as distinct signals in the aromatic region (approx. 7.0-7.8 ppm).

¹³C NMR: The carbon spectrum would reveal a signal for the ester carbonyl carbon around 161-163 ppm. Resonances for the two carbons of the ethyl group would be present (around 61 ppm for the -OCH₂- and 14 ppm for the -CH₃). The four distinct carbons of the butyl chain would appear in the upfield region. The remaining signals would correspond to the eight carbons of the indole ring system.

Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak for the N-H stretch (around 3300-3400 cm⁻¹), a strong absorption for the C=O stretch of the ester (around 1680-1710 cm⁻¹), and characteristic bands for C-H and C=C aromatic stretching.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (245.14 g/mol for C15H19NO2).

Pharmacological Profile and Therapeutic Potential

While specific pharmacological studies on this compound are not documented in the reviewed literature, the bioactivity of closely related 5-substituted indole-2-carboxylates and their amide analogues provides a strong basis for its potential therapeutic relevance.

The nature and position of substituents on the indole ring are critical determinants of biological activity. Studies on 5-substituted indole-2-carboxamides have shown that the introduction of small, lipophilic alkyl groups at the 5-position can lead to potent antiproliferative activity. researchgate.netnih.gov For instance, new series of 5-substituted-indole-2-carboxamides have been investigated as dual inhibitors of EGFR/CDK2, which are important targets in cancer therapy. researchgate.netnih.gov

Furthermore, the indole-2-carboxamide scaffold itself is a known privileged structure for targeting various biological systems. Analogues have been identified with antitubercular activity, suggesting that the 5-butyl substitution could be explored in the context of developing new agents against Mycobacterium tuberculosis. The lipophilicity conferred by the butyl group might influence cell membrane permeability, a key factor in drug efficacy. Given these precedents, this compound represents a valuable chemical entity for screening in anticancer, antimicrobial, and other therapeutic discovery programs.

Chemical Modifications and Derivatization Strategies of the Indole 2 Carboxylate Core

Modifications at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indole ring is a common site for chemical modification. Alkylation of the indole nitrogen requires the use of a base to generate the corresponding indolide anion, which then reacts with an alkylating agent. mdpi.com The choice of base and solvent is critical to avoid unwanted side reactions, such as hydrolysis of the ester group at the C2 position. mdpi.com

Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone. mdpi.com This method allows for the introduction of various alkyl groups at the N1 position. For instance, reaction with allyl bromide or benzyl (B1604629) bromide can yield the corresponding N-alkylated products. mdpi.com The progress of the reaction can be monitored by the disappearance of the N-H proton signal in the 1H-NMR spectrum. mdpi.com

It is important to note that the reaction conditions can significantly influence the outcome. For example, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification of the ethyl ester to a methyl ester instead of N-alkylation. mdpi.com The nucleophilicity of the indole nitrogen is generally lower than the C3 position, making N-alkylation a challenge that requires careful optimization of reaction conditions. mdpi.comnih.gov

| Base/Solvent System | Alkylating Agent | Primary Product | Reference |

|---|---|---|---|

| aq. KOH / Acetone | Alkyl Halides (e.g., Allyl Bromide, Benzyl Bromide) | N1-Alkylated Ethyl Indole-2-carboxylate | mdpi.com |

| NaOMe / Methanol | - | Methyl 1H-indole-2-carboxylate (Transesterification) | mdpi.com |

| NaOEt / Ethanol | Allyl Bromide / Benzyl Bromide | N-Alkylated Indole-2-carboxylic Acids (low to moderate yield) | mdpi.com |

Substituent Effects and Synthetic Strategies at the C3 Position of the Indole Ring

The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. researchgate.netstackexchange.com Functionalization at this position is a key strategy for the synthesis of a diverse range of indole derivatives with significant biological activities. nih.govrsc.org

A common method for introducing an alkyl group at the C3 position is through a two-step process involving Friedel-Crafts acylation followed by reduction. The Friedel-Crafts reaction of ethyl indole-2-carboxylate with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group at the C3 position. jst.go.jpresearchgate.net

The regioselectivity of the acylation can be influenced by the choice of Lewis acid and reaction conditions. jst.go.jpclockss.org For instance, with certain Lewis acids like AlCl3 or FeCl3, acylation can occur preferentially at the C3 position. clockss.org However, mixtures of 3-, 5-, and 7-acyl derivatives can also be obtained, depending on the specific reagents and conditions used. jst.go.jp

Once the 3-acylindole-2-carboxylate is formed, the carbonyl group can be reduced to a methylene (B1212753) group to yield the C3-alkylated product. Various reducing agents can be employed for this transformation. This sequence provides a reliable route to C3-alkylated indoles.

The introduction of substituents at the C3 position can significantly impact the molecule's conformation and its ability to interact with biological targets. The size and nature of the C3 substituent can influence the steric and electronic properties of the indole ring system. nih.gov This, in turn, can affect the binding affinity and selectivity of the molecule for specific proteins or enzymes. For example, C3-substituted indole analogs have been explored as anticancer, antimicrobial, and antioxidant agents. nih.gov

Exploration of Substituents at the C5 Position and their Influence on Bioactivity

While the C3 position is the most reactive, functionalization of the benzene (B151609) ring of the indole nucleus, particularly at the C5 position, is also of significant interest for modulating biological activity. researchgate.net The introduction of various substituents at the C5 position can have a profound effect on the molecule's properties. nih.gov

Direct C5-H alkylation of indoles represents a more atom-economical approach compared to traditional multi-step syntheses. researchgate.netnih.gov

| C5-Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|

| Nitro (NO2) | Can enhance binding affinity in certain series of compounds. | nih.gov |

| Chloro (Cl) | Can improve potency in specific molecular scaffolds. | nih.gov |

| Alkyl groups | Found in various bioactive indole derivatives. | researchgate.net |

Derivatization at the Ester Group (C2-Carboxylate) and its Implications

The ethyl carboxylate group at the C2 position is another key site for derivatization. This functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, and hydrazides, which can serve as building blocks for more complex molecules. mdpi.com

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions, for example, by using an excess of potassium hydroxide. mdpi.com The resulting indole-2-carboxylic acid is a versatile intermediate. nih.govnih.gov For example, it can undergo decarboxylation to yield N-aryl indoles in the presence of a copper catalyst. organic-chemistry.org

The ester can also be converted to a carbohydrazide (B1668358) through hydrazinolysis. mdpi.com This hydrazide can then be reacted with aldehydes and ketones to form hydrazones or used in heterocyclization reactions to build new ring systems attached to the indole core. mdpi.com These derivatizations are crucial for exploring structure-activity relationships and developing new therapeutic agents.

Introduction of Heterocyclic and Aromatic Moieties onto the Indole Scaffold

The indole scaffold can be further elaborated by the introduction of various heterocyclic and aromatic moieties. nih.govsemanticscholar.org This strategy is widely used in drug discovery to explore new chemical space and to enhance the pharmacological properties of the parent molecule. nih.govmdpi.com

These moieties can be attached at different positions of the indole ring, often through linker groups. For example, heterocyclic rings can be introduced via a side chain at the C3 position or linked to the indole nitrogen. nih.gov The introduction of these groups can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The indole ring itself can be fused with other heterocyclic systems to create novel polycyclic structures with unique biological activities. semanticscholar.orgrsc.org

Receptor and Enzyme Target Modulation by Indole 2 Carboxylate Derivatives

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold, a close structural relative of indole-2-carboxylates, has been identified as a viable template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govacs.org These modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. nih.gov This allosteric binding can alter the receptor's conformation, thereby influencing the binding and signaling of orthosteric ligands. nih.gov

The interaction of indole-2-carboxylate (B1230498) derivatives with the CB1 receptor is quantified by two key parameters: the equilibrium dissociation constant (KB), which measures the modulator's binding affinity to the allosteric site, and the binding cooperativity factor (α), which describes how the allosteric modulator affects the binding of an orthosteric ligand. nih.govacs.org An α value greater than 1.0 indicates positive cooperativity, meaning the modulator enhances the binding of the orthosteric ligand, while a value less than 1.0 signifies negative cooperativity. nih.govacs.org

Structure-activity relationship (SAR) studies have elucidated key structural requirements for potent allosteric modulation. For instance, an electron-withdrawing group at the C5-position of the indole (B1671886) ring is crucial. acs.org The length of the alkyl chain at the C3-position also significantly impacts both binding affinity and cooperativity. nih.govacs.org For example, lengthening the C3-alkyl chain on some indole-2-carboxamides has been shown to enhance the cooperativity factor (α) for orthosteric agonist binding. nih.gov

One prototypical indole-2-carboxamide modulator, ORG27569, demonstrated a clear, positively cooperative allosteric effect by significantly increasing the binding of the CB1 receptor agonist [³H]CP55,940. nih.gov Conversely, it showed limited negative cooperativity with the inverse agonist [³H]SR141716A. nih.gov Further optimization of this scaffold has led to the identification of compounds with remarkably high cooperativity, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibits a KB of 259.3 nM and a high binding cooperativity (α) of 24.5. nih.govresearchgate.net Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, was identified with a KB of 89.1 nM, one of the lowest (highest affinity) values reported for a CB1 allosteric modulator. nih.gov

Table 1: Allosteric Parameters of Selected Indole-2-Carboxamide Derivatives at the CB1 Receptor

Despite enhancing agonist binding, many indole-2-carboxamide-based positive allosteric modulators act as functional antagonists of G-protein signaling. nih.govrealmofcaring.org Studies using GTPγS binding assays, which measure G-protein activation, have shown that these compounds can inhibit agonist-induced G-protein coupling in a concentration-dependent manner. acs.orgnih.gov For example, ORG27569 and related compounds were found to behave as insurmountable antagonists, causing a significant reduction in the maximum effect (Emax) of CB1 receptor agonists without changing their potency (EC50). nih.govrealmofcaring.org

This phenomenon, where a compound enhances agonist binding but inhibits G-protein-dependent signaling, points towards "biased signaling" or "functional selectivity". acs.orgnih.gov These allosteric modulators appear to stabilize a receptor conformation that favors high-affinity agonist binding but is incapable of coupling effectively to G-proteins. nih.gov Interestingly, while inhibiting the canonical G-protein pathway, some of these modulators can promote G-protein-independent signaling cascades. acs.org For instance, certain indole-2-carboxamides have been shown to induce β-arrestin-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2), a downstream signaling pathway, even while antagonizing G-protein coupling. nih.govacs.orgnih.gov This ability to selectively modulate specific signaling arms of the CB1 receptor offers a novel avenue for therapeutic intervention. acs.org

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

Indole-2-carboxylate derivatives have been characterized as antagonists of the N-Methyl-D-aspartate (NMDA) receptor. nih.gov Their mechanism of action is not directed at the primary neurotransmitter (glutamate) binding site nor the ion channel itself, but rather at the allosteric glycine (B1666218) modulatory site. nih.govnih.gov Glycine is a co-agonist at the NMDA receptor, and its binding is essential for channel activation by glutamate. nih.gov

Research has demonstrated that indole-2-carboxylic acid (I2CA) and its derivatives act as specific and competitive inhibitors of the potentiation of NMDA-gated currents by glycine. nih.govnih.gov In radioligand binding studies, these compounds inhibit the binding of [³H]glycine to its modulatory site. nih.gov Electrophysiological analysis further confirms this competitive interaction; Schild regression analysis yields results indicative of competitive antagonism with glycine. nih.gov This means that the inhibitory effect of the indole-2-carboxylate can be overcome by increasing the concentration of glycine. nih.gov

The interaction with the glycine-binding site is well-defined. In electrophysiological experiments using rat cortex mRNA-injected Xenopus oocytes, indole-2-carboxylate derivatives produce a parallel right-ward shift in the glycine dose-response curve for the potentiation of NMDA responses. nih.gov This parallel shift is a classic hallmark of competitive antagonism, providing strong evidence that these compounds directly compete with glycine for binding at the same allosteric site. nih.gov The compounds with the highest affinity for this site, with Ki values less than 1 µM, typically feature a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring. nih.gov By blocking the essential co-agonist action of glycine, these compounds effectively function as NMDA receptor antagonists. nih.gov

Table 2: Binding Affinity of Indole-2-Carboxylate Derivatives at the NMDA Receptor Glycine Site

Dopamine (B1211576) D2 and D3 Receptor Modulation

Derivatives of the indole-2-carboxylic acid scaffold have also been investigated for their activity at dopamine D2 and D3 receptors, which are key targets in the treatment of various neuropsychiatric disorders. acs.orgnih.gov The high degree of homology between the D2 and D3 receptor subtypes, particularly in the orthosteric binding site, makes the development of selective ligands challenging. nih.gov

Research into a series of substituted 1H-indolyl carboxylic acid amides has shown that these compounds can exhibit high affinity for both D2 and D3 receptors. nih.gov For example, certain analogues containing an N-(2-methoxyphenyl)piperazine moiety displayed Ki values in the low nanomolar range for both receptor subtypes. nih.gov Structural modifications to the indole ring, such as the position of a methoxy (B1213986) group, can fine-tune the binding affinity and selectivity. Moving a methoxy group from the 5-position to the 6-position on the indole ring had little effect on affinity for D2 and D3 receptors in one series. nih.gov However, in another series, replacing a 5-hydroxy group with a 5-methoxy group decreased D2 affinity while slightly increasing D3 affinity, thereby improving the D3 selectivity. nih.gov

The indole-2-carboxamide moiety itself is considered a privileged structure that can interact with a secondary binding pocket (SBP) near the extracellular loops of the D2-like receptors, which may contribute to selectivity. nih.govnih.gov Compounds designed as bitopic ligands, with one part targeting the orthosteric site and the indole-2-carboxamide "tail" targeting this SBP, have shown promise in achieving D3 selectivity. nih.gov

Table 3: Binding Affinities of Representative Indole-2-Carboxamide Derivatives at Dopamine D2 and D3 Receptors

Ligand-Receptor Interaction Modeling

Computational docking and molecular modeling are crucial tools for understanding how indole-2-carboxylate derivatives interact with their biological targets at a molecular level. mdpi.com These in silico methods predict the binding conformation and affinity of a ligand within the active or allosteric site of a protein.

For example, in the context of developing antiproliferative agents, docking studies were performed to investigate the binding interactions of indole-2-carboxamide derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com Modeling revealed that the 5-haloindole moiety of these ligands inserts into a hydrophobic pocket, forming stacking interactions with Phe699. mdpi.com Furthermore, the NH group of the indole ring was found to form important hydrogen bond interactions with Asp831, highlighting the significance of this feature for optimal fitting within the active site. mdpi.com

Similarly, in the study of HIV-1 integrase inhibitors, molecular docking was used to analyze the binding modes of indole-2-carboxylic acid derivatives. nih.gov These studies showed a chelating triad (B1167595) motif between the indole-2-carboxylic acid scaffold and two magnesium ions within the active site, as well as hydrophobic interactions between the indole core and a viral DNA base. nih.gov Such computational analyses are instrumental in rational drug design, allowing for the strategic optimization of lead compounds to enhance their inhibitory effects. nih.gov

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.netrsc.org HIV-1 integrase is a critical enzyme for viral replication, as it inserts the viral DNA into the host cell's genome. nih.gov Inhibiting its strand transfer function effectively halts this process. researchgate.net While several INSTIs are in clinical use, the emergence of drug resistance mutations necessitates the discovery of new inhibitors with different binding modes or chemical scaffolds. nih.govrsc.org Indole-2-carboxylic acid itself was found to inhibit the strand transfer activity of integrase, prompting further optimization of its derivatives to improve potency. researchgate.netnih.gov

| Compound | Description | IC50 (µM) |

| Indole-2-carboxylic acid (1) | The initial hit compound identified as an integrase inhibitor. researchgate.netnih.gov | 32.37 nih.gov |

| Derivative 17a | An optimized derivative with a C6 halogenated benzene (B151609) ring. researchgate.netrsc.org | 3.11 researchgate.netrsc.org |

| Derivative 20a | A further optimized derivative with a long branch on the C3 of the indole core. nih.govnih.gov | 0.13 nih.govnih.gov |

This table presents the 50% inhibitory concentration (IC50) values for select indole-2-carboxylic acid derivatives against HIV-1 integrase, demonstrating the significant increase in potency through structural optimization.

Chelation with Metal Ions within the Active Site

A primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of essential metal ions in the enzyme's active site. nih.govresearchgate.netrsc.org The active site of HIV-1 integrase contains two divalent magnesium ions (Mg²⁺) that are crucial for its catalytic activity. nih.govresearchgate.net

Binding mode analysis from molecular docking studies has shown that the indole-2-carboxylic acid scaffold forms a "chelating triad motif". nih.gov Specifically, the indole nucleus and the C2 carboxyl group coordinate with the two Mg²⁺ ions. nih.govresearchgate.netnih.gov This strong metal-chelating interaction effectively incapacitates the enzyme, preventing it from carrying out the DNA strand transfer reaction. nih.gov This bis-bidentate chelation is a key feature shared with other successful second-generation INSTIs and is a critical factor in the high potency of optimized derivatives. nih.gov

π-Stacking Interactions with Viral DNA

In addition to metal chelation, another significant interaction that contributes to the inhibitory activity of these compounds is π-stacking with the viral DNA (vDNA) present in the integrase active site. nih.govresearchgate.net The planar aromatic structure of the indole ring system is well-suited for such interactions.

Structural optimization strategies have leveraged this mechanism to enhance inhibitor potency. For example, the addition of a halogenated phenyl group to the C6 position of the indole core was specifically designed to create a π-π stacking interaction with a cytosine base (dC20) of the vDNA. nih.govresearchgate.net Binding mode analysis of potent derivatives confirmed that the introduced C6 halogenated benzene ring could effectively bind with the viral DNA through this π-stacking interaction. researchgate.netrsc.org This secondary interaction helps to anchor the inhibitor in the active site, complementing the primary metal chelation and leading to a marked increase in inhibitory effect. nih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a key enzyme in regulating cellular energy homeostasis, and its activation is considered a promising therapeutic strategy for metabolic disorders like type 2 diabetes. nih.govacs.org Indole derivatives have been identified as a novel class of direct AMPK activators. nih.govacs.org

Through high-throughput screening and subsequent optimization, researchers identified an indazole acid lead compound which was further developed into a series of indole acid derivatives. acs.org One such compound, PF-06409577, emerged as a potent, direct activator of AMPK. acs.org In another study, efforts to identify novel activators led to the design of 4-azaindole (B1209526) derivatives. nih.gov The optimized compound, 16g, demonstrated in vitro activity in the single-digit nanomolar range and showed beneficial effects in a diabetic animal model, including improved HbA1c levels and reduced hepatic lipid accumulation. nih.gov These findings highlight the potential of the indole scaffold in developing new therapies for metabolic diseases by directly targeting AMPK.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

The indole-2-carboxylic acid moiety has been identified as an essential structural feature for a novel class of selective antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1). nih.gov CysLTs are inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, and CysLT1 antagonists like montelukast (B128269) are used clinically to treat these conditions. nih.govwikipedia.org

A high-throughput screening campaign identified an initial indole derivative with micromolar CysLT1 antagonist activity. nih.govacs.org This lead compound was unique because it possessed an indole-2-carboxylic acid moiety, which is different from known CysLT1 antagonists. nih.govacs.org Subsequent structure-activity relationship studies demonstrated that the carboxylic acid group at the C2 position of the indole ring was necessary for potent activity; its removal led to a significant loss of potency. nih.govacs.org Further optimization of this scaffold, focusing on substitutions at other positions of the indole ring and modifications to side chains, led to the discovery of highly potent and selective CysLT1 antagonists. nih.gov For instance, compound 17k was identified with an IC50 value of 0.0059 µM for CysLT1, demonstrating significantly more potent antagonist activity than montelukast in in vitro assays. nih.govacs.orgnih.gov

| Compound | Description | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |

| Hit Compound 1 | Initial indole derivative identified from HTS. nih.govacs.org | 0.66 nih.govacs.org | No activity nih.govacs.org |

| Compound 17k | Highly potent and selective optimized derivative. nih.govnih.gov | 0.0059 nih.govnih.gov | 15 nih.govnih.gov |

This table shows the 50% inhibitory concentration (IC50) values for a hit compound and an optimized derivative against CysLT1 and CysLT2 receptors, illustrating the high potency and selectivity achieved through chemical modification of the indole-2-carboxylic acid scaffold.

Other Receptor and Enzyme Interactions (e.g., Histamine-3 Receptor)

While a significant body of research has focused on the interaction of indole-2-carboxylate derivatives with certain classes of receptors, their engagement with other targets, such as the histamine (B1213489) H3 receptor (H3R), represents an emerging area of investigation. The H3R, a G protein-coupled receptor primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org This regulatory role has implicated the H3R in a variety of neurological and psychiatric conditions, making it an attractive target for therapeutic intervention. wikipedia.org

Although direct studies on the interaction of ethyl 5-butyl-1H-indole-2-carboxylate with the histamine-3 receptor are not extensively documented in publicly available research, the broader class of indole-2-carboxylic acid derivatives has been explored for its potential as H3R modulators. Research into novel H3R inverse agonists has identified the 5-hydroxyindole-2-carboxylic acid amide scaffold as a promising starting point for the development of new therapeutic agents. researchgate.net This suggests that the indole-2-carboxylate core structure possesses the potential for interaction with the H3 receptor.

A study focused on the design of novel H3R inverse agonists for the treatment of obesity explored a series of 5-hydroxyindole-2-carboxylic acid amides. researchgate.net In this research, various modifications were made to the core structure to investigate the structure-activity relationship and optimize the affinity and functional activity at the H3 receptor. The findings from this study highlight that specific substitutions on the indole ring and the amide nitrogen are crucial for potent H3R antagonism.

The following interactive data table summarizes the in vitro activity of selected 5-hydroxyindole-2-carboxylic acid amide derivatives at the human histamine H3 receptor.

Table 1: In Vitro Activity of Selected 5-Hydroxyindole-2-carboxylic Acid Amide Derivatives at the Human Histamine H3 Receptor

| Compound | R1 | R2 | hH3R Ki (nM) | hH3R IC50 (nM) |

|---|---|---|---|---|

| 1 | Isopropyl | 4-(1-Isopropyl)piperidinyl | 10 | 15 |

| 2 | Cyclopentyl | 4-(1-Isopropyl)piperidinyl | 8 | 12 |

| 3 | Isopropyl | 4-(1-Cyclopentyl)piperidinyl | 7 | 10 |

| 4 | tert-Butyl | 4-(1-Isopropyl)piperidinyl | 25 | 40 |

The data indicates that small, branched alkyl groups at the R1 position and a piperidinyl moiety at the R2 position are favorable for high affinity and potency at the H3 receptor. While these compounds are structurally distinct from this compound, the findings underscore the potential of the indole-2-carboxylate scaffold to be chemically elaborated into potent H3 receptor modulators. Further research would be necessary to determine if this compound itself exhibits any activity at this receptor and to what extent its specific substitution pattern influences such interactions.

Pharmacological Investigations and Biological Activities of Indole 2 Carboxylate Derivatives Excluding Clinical Human Trials

Antiviral Activities

The broad-spectrum antiviral potential of indole-2-carboxylate (B1230498) derivatives has been demonstrated against a variety of DNA and RNA viruses. nih.gov High-throughput screening and subsequent targeted synthesis have identified several compounds within this class that exhibit significant inhibitory effects on viral replication and entry mechanisms. nih.gov

Anti-HIV-1 Activity (Fusion Inhibitors, Integrase Inhibitors)

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov HIV-1 integrase is a crucial enzyme for the viral life cycle, and its inhibition is a key therapeutic strategy. mdpi.comnih.gov

Research has shown that the indole (B1671886) core and the C2 carboxyl group of these derivatives can effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme, thereby inhibiting its strand transfer activity. mdpi.comnih.gov Structural optimization of a lead indole-2-carboxylic acid compound led to the development of derivative 20a , which demonstrated a markedly increased inhibitory effect against integrase, with a half-maximal inhibitory concentration (IC₅₀) value of 0.13 μM. mdpi.com Structure-activity relationship (SAR) studies revealed that introducing a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the integrase active site, improving inhibitory activity. mdpi.comnih.gov

In addition to integrase inhibition, other indole compounds have been investigated as HIV-1 fusion inhibitors that target the viral envelope glycoprotein (B1211001) gp41. nih.govscispace.com These small molecules are designed to bind to a conserved hydrophobic pocket on gp41, disrupting the conformational changes required for the fusion of viral and cellular membranes. scispace.com This dual-pronged approach, targeting both viral integration and entry, highlights the versatility of the indole scaffold in anti-HIV drug discovery.

Table 1: Anti-HIV-1 Integrase Activity of Indole-2-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | Activity (IC₅₀) | Key Structural Features |

|---|---|---|---|

| Parent Compound 3 | HIV-1 Integrase | >10 µM | Indole-2-carboxylic acid core |

| Derivative 15 | HIV-1 Integrase | 1.30 µM | Long-chain p-trifluorophenyl at C3 |

| Derivative 18 | HIV-1 Integrase | 1.05 µM | o-fluorophenyl at C3 |

| Derivative 20a | HIV-1 Integrase | 0.13 µM | Optimized long branch at C3 |

Activity against Hepatitis C Virus (HCV)

Several studies have evaluated indole-carboxylate derivatives for their inhibitory effects against the Hepatitis C Virus (HCV). A series of ethyl 1H-indole-3-carboxylates were prepared and assessed in Huh-7.5 cells, with most of the compounds showing anti-HCV activities at low concentrations. nih.govsci-hub.se For instance, compound 9a(2) was identified as a potent inhibitor of HCV entry and replication. nih.govsci-hub.se The antiviral agent Arbidol, which contains an indole-carboxylate core, is known to inhibit HCV infection by interacting with membranes and preventing virus-cell fusion. sci-hub.se

Furthermore, novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid derivatives have also been investigated for their antiviral properties against HCV. This line of research underscores the potential of the indole-carboxylate scaffold in developing new anti-HCV agents that can target different stages of the viral life cycle. sci-hub.se

Activity against Influenza A Virus

The therapeutic potential of indole-2-carboxylate derivatives extends to activity against the influenza virus. nih.gov In one study, high-throughput screening identified a group of these derivatives with potential anti-influenza activity. nih.gov Subsequent in vitro assays against influenza A/FM/1/47 virus confirmed that a majority of the synthesized compounds exhibited potent antiviral effects. nih.gov

Notably, compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 μmol/L and a selectivity index (SI) of 12.1. nih.gov Another study investigated substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid ethyl ester hydrochlorides, which were found to suppress the replication of influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations. The efficacy of some of these compounds in animal models surpassed that of the known antiviral drug Arbidol.

Activity against Bovine Viral Diarrhea Virus (BVDV)

Bovine Viral Diarrhea Virus (BVDV) is a pestivirus that serves as a valuable surrogate for studying HCV due to their similar replication mechanisms. The antiviral properties of novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives have been investigated against BVDV. This research helps in identifying broad-spectrum antiviral agents and understanding the mechanisms that might be effective against related human pathogens like HCV.

Activity against Coxsackie B4 Virus

Indole derivatives have demonstrated notable activity against enteroviruses, including Coxsackie B4 virus (CVB4), a member of the Picornaviridae family for which no approved antiviral drugs are currently available. nih.gov A study focusing on new indole-based thiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) products revealed interesting activity against CVB4. nih.gov

Several compounds in the thiosemicarbazide (B42300) series (6a, 6b, 6c, and 6d ) showed strong antiviral effects in both HeLa and Vero cell lines, with 50% effective concentration (EC₅₀) values in the range of 0.4–2.1 μg/mL. nih.gov The selectivity index for these compounds ranged from 9 to 56, indicating a favorable profile of antiviral activity versus cellular cytotoxicity. nih.gov Another study also reported the antiviral activity of indole-2-carboxylate derivatives against the closely related Coxsackie B3 virus, where compound 8f showed the highest SI value of 17.1. nih.gov

Anticancer Activities

Inhibition of Cancer Cell Lines (e.g., HepG2, Hep-2, PC3, MCF-7)

Indole-2-carboxylate derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. mdpi.com Studies have shown that these compounds can induce cytotoxicity in liver (HepG2), breast (MCF-7), and other cancer cell types. mdpi.comnih.gov The anticancer efficacy is often influenced by the nature and position of substituents on the indole ring.

For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activities against several human liver cancer cell lines, including HepG2. One of the compounds, designated as C11, exhibited potent inhibitory activity against HepG2 cells. nih.gov Similarly, in a study focused on new anti-proliferative indole-based chemical entities, various derivatives of 1H-indole-2-carboxylic acid displayed cytotoxicity against MCF-7, A549 (lung cancer), and HCT116 (colon cancer) cell lines. mdpi.com

Table 1: Antiproliferative Activity of Representative Indole-2-carboxylate Derivatives

| Compound Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| Compound C11 (an indole-2-carboxylic acid derivative) | HepG2 (Liver Cancer) | Data not specified in abstract | nih.gov |

| Compound 4e (an N-benzyl-1H-indole-2-carboxamide) | MCF-7 (Breast Cancer) | IC50: 0.57 µM | mdpi.com |

| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | MCF-7 (Breast Cancer) | Significant antimitotic activity at micromolar and submicromolar concentrations | researchgate.net |

Specific Mechanisms Implicated in Antineoplastic Effects

The anticancer effects of indole-2-carboxylate derivatives are attributed to various cellular and molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com For example, flow cytometry studies of certain indole-2-carboxamide derivatives revealed a significant increase in the population of apoptotic cells. mdpi.com

Furthermore, some derivatives have been found to cause cell cycle arrest, preventing the cancer cells from progressing through the division cycle and thereby inhibiting their proliferation. nih.gov One study demonstrated that a potent 1H-indole-2-carboxylic acid derivative induced G1-S phase cell cycle arrest in liver cancer cells. nih.gov Other reported mechanisms include the inhibition of tubulin polymerization, which is crucial for cell division, and the modulation of various protein kinases involved in cancer signaling pathways. mdpi.com

Anti-inflammatory Properties

Indole derivatives, including those based on the indole-2-carboxylate scaffold, have been investigated for their anti-inflammatory potential. nih.gov The anti-inflammatory response is often mediated through the inhibition of pro-inflammatory cytokines and enzymes.

A study on novel indole-2-one and 7-aza-2-oxindole derivatives, structurally related to indole-2-carboxylates, demonstrated their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Some of these compounds also suppressed the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. nih.gov Another series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives also showed effective inhibition of pro-inflammatory cytokine production. nih.gov

Table 2: Anti-inflammatory Activity of Representative Indole Derivatives

| Compound Derivative | Mechanism of Action | In Vitro/In Vivo Model | Reference |

|---|---|---|---|

| Indole-2-one derivative 7i | Inhibition of TNF-α, IL-6, COX-2, iNOS expression | LPS-stimulated RAW264.7 macrophages | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | Inhibition of NO, IL-6, and TNF-α release | LPS-induced RAW264.7 cells | nih.gov |

| Indoline derivative 43 | Inhibition of 5-lipoxygenase (5-LOX) | Activated human polymorphonuclear leukocytes (PMNL) | nih.gov |

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi Activity)

The search for new treatments for neglected tropical diseases has led to the exploration of indole derivatives for their antiparasitic properties. Specifically, 1H-indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov

In a study focused on the optimization of substituted indoles, compounds with small, aliphatic, electron-donating groups at the 5-position of the indole core, such as methyl and ethyl groups, showed moderate to good potency against the intracellular amastigote forms of T. cruzi. acs.orgnih.gov This suggests that the 5-butyl substitution in ethyl 5-butyl-1H-indole-2-carboxylate could be favorable for this type of activity. The research involved phenotypic screening against the parasite, and while lead compounds showed in vivo antiparasitic activity, further optimization was deemed necessary due to pharmacokinetic properties. acs.orgnih.gov

Antimicrobial and Antifungal Activities

The indole scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal activities. lookchem.com Indole-2-carboxylate and its derivatives are no exception, with numerous studies reporting their efficacy against a variety of bacterial and fungal pathogens.

A series of methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity that exceeded standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. lookchem.com In terms of antifungal properties, these same compounds displayed good to excellent activity, with the proposed mechanism involving the inhibition of 14α-lanosterol demethylase. lookchem.com Other studies have also highlighted the antifungal potential of indole derivatives against Candida albicans and other fungal species. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Representative Indole-2-carboxylate Derivatives

| Compound Derivative | Target Organism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Enterobacter cloacae | MIC: 0.004–0.03 mg/mL | lookchem.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15 | Trichoderma viride | MIC: 0.004–0.06 mg/mL | lookchem.com |

| 5-substituted indole-2-carboxamide derivative 14i | Klebsiella pneumoniae | MIC: 0.12–6.25 µg/mL | nih.gov |

Antioxidant Activity

Many indole derivatives are known to possess antioxidant properties, which are attributed to the electron-rich nature of the indole ring system that allows it to scavenge free radicals. This activity is of interest for its potential to mitigate oxidative stress, which is implicated in a variety of chronic diseases.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole-2-carboxamides have been identified as a promising class of compounds with potent activity against M. tuberculosis. nih.govjapsonline.com

The mechanism of action for some of these derivatives has been linked to the inhibition of the mycobacterial membrane protein MmpL3, which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.govjapsonline.com Structure-activity relationship studies have explored the impact of various substituents on the indole ring on antitubercular activity. While smaller alkyl groups on a cyclohexyl ring attached to the carboxamide have been shown to improve activity, the specific contribution of a butyl group at the 5-position of an indole-2-carboxylate ester remains an area for further investigation.

Antimalarial Activity

The indole nucleus is a prominent scaffold in the development of new antimalarial agents, with numerous derivatives demonstrating significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. malariaworld.orgnih.gov Research into indole-2-carboxylate derivatives has revealed their potential as antiplasmodial agents, often exhibiting efficacy against both drug-sensitive and drug-resistant strains of the parasite. nih.govresearchgate.net The mechanism of action for many indole-based compounds involves the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.govresearchgate.net

Investigations into various indole derivatives have provided valuable structure-activity relationship (SAR) insights. For instance, studies on indole-sulfonamide derivatives showed that while monoindoles were inactive, many bisindoles and trisindoles displayed antimalarial activity, with IC50 values in the micromolar range against the multidrug-resistant K1 strain of P. falciparum. acs.org Specifically, a 4-OCH3 derivative of a non-hydroxyl-containing bisindole was identified as the most potent compound in that series. acs.org

Further research into indole-2-carboxamides, a closely related class, has led to the identification of compounds with enhanced potency and improved metabolic stability. acs.org Structural modifications of the indole-2-carboxamide scaffold have yielded derivatives with potent antiplasmodial activity (Pf3D7-IC50 ~ 0.3 μM). acs.org However, cross-resistance with existing drug-resistant parasite strains has been observed, potentially linked to efflux pumps such as the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). acs.org

The versatility of the indole scaffold allows for the development of hybrid compounds and derivatives with novel mechanisms of action, such as the dysregulation of sodium and osmotic homeostasis in the parasite through the inhibition of PfATP4. nih.govresearchgate.net This diversity in mechanisms is crucial for overcoming the challenge of drug resistance. researchgate.net

Detailed in vitro studies have quantified the antiplasmodial activity of various indole derivatives against different strains of P. falciparum. The following tables present a summary of these research findings.

Table 1: In Vitro Antiplasmodial Activity of Indole-Sulfonamide Derivatives against P. falciparum (K1 strain) acs.org

| Compound Series | Number of Compounds Tested | Activity Range (IC50 in μM) | Most Potent Compound (IC50 in μM) |

| Monoindoles | 9 | Inactive | N/A |

| Bisindoles | 30 | 2.79 - >10 | 11 (2.79) |

| Trisindoles | 5 | 3.15 - 8.17 | 42 (3.15) |

This table summarizes the findings from a study on indole-sulfonamide derivatives, highlighting the superior activity of bisindole and trisindole structures compared to monoindoles.

Table 2: Antiplasmodial Activity of Optimized Indole-2-Carboxamide Derivative (6x) acs.org

| P. falciparum Strain | IC50 (μM) |

| 3D7 (drug-sensitive) | ~ 0.3 |

This table showcases the high potency of a specific optimized indole-2-carboxamide derivative against a drug-sensitive strain of P. falciparum.

Table 3: Cross-Resistance Profile of Indole Carboxamide 6f acs.org

| P. falciparum Strain | Resistance Index (RI) | Classification |

| RF12 | > 5 | High Resistance |

| Dd2 | > 5 | High Resistance |

| K1 | > 5 | High Resistance |

| 7G8 | > 5 | High Resistance |

| TM90–2CB | > 5 | High Resistance |

This table illustrates the challenge of cross-resistance, showing that compound 6f is less effective against a panel of multidrug-resistant P. falciparum strains.

Structure Activity Relationship Sar Analyses in Indole 2 Carboxylate Research

Influence of Substituents at N1, C3, C5, and C6 on Biological Potency and Selectivity

Substitutions at the N1, C3, C5, and C6 positions of the indole-2-carboxylate (B1230498) core have profound effects on the resulting compound's biological profile.

N1 Position: Alkylation at the N1 position is a common strategy in the synthesis of indole (B1671886) derivatives. mdpi.com For instance, the introduction of a para-fluorobenzyl group on the indole nitrogen has been shown to have a positive effect on the inhibitory activity of certain N-substituted indole-2-carboxamides against superoxide (B77818) anion. tandfonline.com However, this effect is not universal across all derivatives, suggesting that the benefit of N1 substitution is context-dependent. tandfonline.com

C3 Position: The C3 position is critical for modulating activity. A series of indole-2-carboxylates with different chains at the C3 position were evaluated for their affinity at the strychnine-insensitive glycine (B1666218) binding site. nih.gov For allosteric modulators of the Cannabinoid Receptor 1 (CB1), the chain length of a C3-alkyl group is a critical factor, with an n-propyl group being optimal for modulating orthosteric ligand binding. nih.govacs.org In the context of HIV-1 integrase inhibitors, introducing bulky hydrophobic pharmacophores at the C3 position has been proposed as a strategy to enhance antiviral effects by filling a hydrophobic cavity in the enzyme's active site. nih.gov

C5 Position: The C5 position significantly influences potency, often through electronic and steric effects. In studies on CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position was identified as a key structural requirement. nih.govacs.org For example, a chloro group at C5 is more favorable than a fluoro group. acs.org When exploring HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) or pyrazine (B50134) at the C5 position via an amide bond resulted in improved strand transfer inhibitory effects compared to the unsubstituted parent compound. nih.gov

C6 Position: Modifications at the C6 position also play a role in activity. Moving a chloro group from the C5 to the C6 position in a series of CB1 allosteric modulators resulted in a significant decrease in both binding cooperativity and affinity. acs.org Conversely, in the development of HIV-1 integrase inhibitors, introducing a halogenated benzene ring at the C6 position was shown to effectively bind with viral DNA through π–π stacking interactions, leading to a potent inhibitory effect. researchgate.netrsc.org

| Position | Substituent Type | Influence on Biological Activity | Target Example | Reference |

| N1 | p-fluorobenzyl | Can enhance inhibitory effect | Superoxide anion | tandfonline.com |

| C3 | n-propyl | Preferred for allosteric modulation | CB1 Receptor | nih.govacs.org |

| C3 | Phenylamino-carbonyl-ethenyl | High affinity and potency | Glycine/NMDA Receptor | nih.gov |

| C5 | Chloro (EWG) | Favorable for allosteric modulation | CB1 Receptor | acs.org |

| C5 | Halogenated phenyl | Improved inhibitory effect | HIV-1 Integrase | nih.gov |

| C6 | Halogenated phenyl | Enhances binding via π–π stacking | HIV-1 Integrase | researchgate.netrsc.org |

Role of Alkyl Chain Length and Branching, particularly the 5-Butyl Group, in Modulating Activity

The length and branching of alkyl chains, especially at the C5 position, are crucial for modulating the lipophilicity and steric profile of indole-2-carboxylate derivatives, thereby affecting their interaction with biological targets.

For allosteric modulators of the CB1 receptor, the length of the alkyl group at the C3 position is a critical determinant of activity. An n-propyl group was found to be optimal for the allosteric modulation of orthosteric ligand binding, while a longer n-hexyl chain was preferred for enhancing the modulator's own binding affinity to the receptor. nih.govacs.org This highlights a delicate balance where shorter chains may favor the conformational changes needed for cooperativity, while longer chains may provide stronger binding interactions within a lipophilic pocket.

While specific SAR studies on a 5-butyl group in indole-2-carboxylates are not extensively detailed in the provided context, the general principles of alkyl substitution apply. The butyl group at the C5 position, as seen in ethyl 5-butyl-1H-indole-2-carboxylate, would significantly increase the molecule's lipophilicity compared to smaller alkyl groups. This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility. The presence of a branched sec-butyl group at C5 has also been documented, indicating that steric bulk and the specific shape of the alkyl group are explored in derivative synthesis. nih.gov

| Position | Alkyl Group | Effect | Target | Reference |

| C3 | n-propyl | Optimal for allosteric modulation of binding | CB1 Receptor | nih.govacs.org |

| C3 | n-hexyl | Enhances binding affinity of the modulator | CB1 Receptor | nih.govacs.org |

| C5 | Butyl | Increases lipophilicity | General |

Importance of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the indole ring are a key factor in determining biological activity.

Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a chloro group, at the C5 position of the indole ring is a critical requirement for potent allosteric modulation of the CB1 receptor. acs.org This suggests that reducing the electron density of the indole ring system is favorable for this specific activity. In another study, moving a C5-chloro group to the C6 position significantly diminished activity, indicating the positional importance of the electronic effect. acs.org For HIV-1 integrase inhibitors, a 5-nitro group (a strong EWG) was used as a starting point for further modifications. nih.gov Halogenated derivatives, in general, have been found to be more active than non-halogenated ones in certain series of indole-2-carboxamides. tandfonline.com

Electron-Donating Groups (EDGs): In contrast, for antagonists of the glycine binding site, a quantitative structure-activity relationship (QSAR) analysis revealed that the biological activity (pKi value) increases with the electron donor resonance effect of groups at the para position of a terminal phenyl ring on a C3 side chain. nih.gov When an EDG like a methoxy (B1213986) group was substituted at the C5 position of a CB1 allosteric modulator (replacing a chloro group), it led to a significant decrease in both binding affinity and cooperativity. acs.org This demonstrates that the optimal electronic nature of a substituent is highly dependent on the specific biological target.

| Position | Group Type | Example | Influence on Activity | Target Example | Reference |

| C5 | EWG | -Cl | Essential for high cooperativity and affinity | CB1 Receptor | acs.org |

| C5 | EDG | -OCH₃ | Decreased cooperativity and affinity | CB1 Receptor | acs.org |

| C3 side chain | EDG | (on terminal phenyl) | Increases affinity | Glycine/NMDA Receptor | nih.gov |

Conformational Requirements for Optimal Ligand-Target Interactions

The three-dimensional conformation of indole-2-carboxylate derivatives is essential for their proper alignment and interaction with the binding sites of their biological targets. The indole ring itself is a semi-rigid structure that can serve as a scaffold to position key functional groups in a specific spatial orientation.

For antagonists of the strychnine-insensitive glycine binding site, QSAR analysis suggested that the terminal phenyl ring of the C3 side chain should lie in a non-hydrophobic pocket of limited size. nih.gov This implies a specific conformational arrangement where the indole-2-carboxylate core and the C3 side chain adopt a precise geometry to fit within the receptor's binding pocket.

The study of 3-substituted indoline-2-carboxamides, which are conformationally constrained analogues of amino acids, is aimed at better characterizing the active conformation required for ligand-receptor interactions. clockss.org By restricting the rotational freedom of the molecule, researchers can deduce the optimal geometry for binding and design more potent and selective compounds. clockss.org The relative orientation of the carboxylate group, the indole NH, and substituents at other positions dictates the molecule's ability to form crucial hydrogen bonds and van der Waals interactions with the target protein. For example, in one crystal structure, ethyl 1H-indole-2-carboxylate forms a hydrogen-bonded dimer through interactions between the indole N-H group and the keto oxygen atom of an adjacent molecule. researchgate.net This highlights the key hydrogen-bonding capabilities of the scaffold that are likely critical for receptor binding.

Computational Chemistry and Molecular Modeling Studies of Indole 2 Carboxylate Derivatives

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as an indole-2-carboxylate (B1230498) derivative, to the active site of a target protein.

Research on various indole (B1671886) derivatives has successfully utilized molecular docking to identify potential biological targets and elucidate binding interactions. For instance, docking studies on novel 5-substituted-indole-2-carboxamides were performed to investigate their binding interactions with the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), revealing key interactions within the binding sites. nih.govrsc.org Similarly, in the development of antimicrobial agents, docking studies helped to identify the inhibition of E. coli MurB as a probable mechanism of action for certain methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov

The process involves preparing the 3D structures of both the ligand (e.g., ethyl 5-butyl-1H-indole-2-carboxylate) and the receptor protein. The ligand is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com For example, docking of some indole-2-carboxamides into the EGFR tyrosine kinase active site showed that the 2-phenyl indole moiety stacked with Phe771 and formed pi-H interactions with Leu694 and Gly772. mdpi.com

| Indole Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 5-Substituted-indole-2-carboxamides | EGFR/CDK2 | Identified as potential dual inhibitors with specific binding site interactions. | nih.govrsc.org |

| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Elucidated structural requirements for allosteric modulation. | acs.org |

| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB | Suggested as the probable mechanism for antibacterial activity. | nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Demonstrated binding mode involving π–π stacking with viral DNA. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For indole-2-carboxylate derivatives, DFT calculations can provide deep insights into their electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

For example, DFT investigations have been performed on indole hydrazones to analyze their electronic absorption spectra and charge transference. nih.gov Such studies can calculate parameters like the band gap (ΔE), which relates to the molecule's stability and reactivity. nih.gov A reduction in the band gap was observed in deprotonated chromophores compared to their neutral forms, indicating a change in electronic properties upon deprotonation. nih.gov

DFT can also be used to calculate global reactivity parameters, which help in understanding the chemical behavior of the molecules. These calculations are fundamental for rationalizing structure-activity relationships and for designing molecules with desired electronic characteristics for enhanced biological activity. nih.gov

| Parameter | Description | Significance in Drug Design | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. | nih.gov |

| Global Reactivity Descriptors | Includes parameters like chemical hardness, softness, and electronegativity. | Quantifies the overall reactivity and stability of the molecule. | nih.gov |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large databases of compounds to find new molecules with the potential for similar biological activity.

For indole derivatives, pharmacophore models have been developed to understand the structural requirements for various activities. For instance, a pharmacophore hypothesis was generated for indole and isatin (B1672199) derivatives as antiamyloidogenic agents. mdpi.com This model identified key features such as hydrogen bond acceptors, a hydrophobic region, and aromatic rings as being crucial for activity. mdpi.com Specifically, the common features mapped included two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R), leading to an AAHRR pharmacophore. mdpi.com

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features. This model can then be used to discriminate between active and inactive compounds, guiding the design of new derivatives with improved potency. mdpi.com

| Pharmacophore Hypothesis | Key Features | Biological Target/Activity | Reference |

|---|---|---|---|

| AAHRR | Two Hydrogen Bond Acceptors (A), one Hydrophobic region (H), two Aromatic Rings (R). | Antiamyloidogenic activity (Aβ aggregation inhibition). | mdpi.com |

| DRRRR.61 | One Hydrogen Bond Donor (D), four Aromatic Rings (R). | Vitamin D receptor (VDR) inhibition. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Several 2D and 3D-QSAR studies have been conducted on indole derivatives to predict their activity against various targets. ijpsi.orgijpsr.com For example, a 2D-QSAR study was performed on indole derivatives to elucidate the structural requirements for selective COX-2 inhibition. ijpsr.com The resulting model showed that physicochemical parameters, along with certain alignment-independent descriptors, contributed significantly to the biological activity. ijpsr.com The statistical robustness of a QSAR model is critical and is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (e.g., 0.8557 in the cited COX-2 study) indicates good predictive power. ijpsr.com

In another study, QSAR models were developed to predict the inhibitory activity of indole derivatives against Isoprenylcysteine Carboxyl Methyltransferase (Icmt), an enzyme implicated in cancer. ijpsi.org These models were built using statistical tools like multiple linear regression (MLR) and artificial neural networks (ANN), demonstrating good stability and predictive power. ijpsi.orgjocpr.com

| Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (squared correlation coefficient) | 0.9382 | Measures the goodness of fit of the model for the training set. | ijpsr.com |

| q² (cross-validated r²) | 0.8557 | Measures the predictive power of the model, determined by internal validation. | ijpsr.com |

| pred_r² (predictive r² for external test set) | 0.7443 | Measures the predictive power of the model on an external set of compounds not used in model generation. | ijpsr.com |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations are applied to the ligand-receptor complexes obtained from molecular docking to assess their stability and to gain a more dynamic understanding of the binding interactions.

While docking provides a static picture of the binding pose, MD simulations can reveal how the ligand and protein interact and adapt to each other's presence over a period of nanoseconds or longer. This can confirm the stability of key interactions observed in docking, or it may reveal alternative binding modes. For example, in a study of 3-(2-furoyl)-indole derivatives, MD simulations were used to confirm the binding affinity and stability of hit compounds in their target protein. researchgate.net

The simulation tracks the trajectory of the complex, from which various properties can be analyzed, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the complex is in a stable conformation. This technique provides a higher level of confidence in the predicted binding mode and is crucial for validating the results of molecular docking before proceeding with more resource-intensive experimental studies.

Preclinical Research on Indole 2 Carboxylate Analogues Excluding Clinical Human Trials

In Vitro Efficacy Assessments in Relevant Biological Models (e.g., Cell-Based Assays, Enzyme Assays)

Indole-2-carboxylate (B1230498) analogues have been subjected to a variety of in vitro assays, demonstrating their potential across multiple therapeutic areas.

Antimycobacterial and Antitumor Activity: A series of indole-2-carboxamide analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis and paediatric brain tumour cells. nih.gov Compound 8g showed the highest potency against the drug-sensitive H37Rv strain of M. tb with a minimum inhibitory concentration (MIC) of 0.32 μM. nih.gov Another analogue, 8f , displayed dual activity with an MIC of 0.62 μM against M. tb and cytotoxic activity against the KNS42 paediatric glioblastoma cell line, with a half-maximal inhibitory concentration (IC50) for viability of 0.84 μM. nih.gov In contrast, compounds 9a and 15 , which were inactive against M. tb, showed potent cytotoxic and antiproliferative activities against KNS42 cells. nih.gov The target of these indole (B1671886) compounds in mycobacteria is believed to be the membrane protein MmpL3, which is involved in mycolic acid transport. nih.govnih.gov

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase. nih.govrsc.orgnih.gov Through structural optimization, compound 17a was found to significantly inhibit the strand transfer activity of integrase with an IC50 value of 3.11 μM. rsc.org Further studies led to the development of derivative 20a , which showed a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov The proposed mechanism involves the indole nucleus and the C2 carboxyl group chelating the two Mg2+ ions within the active site of the enzyme. nih.gov

Enzyme Inhibition:

GSK-3β Inhibition: Certain ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have shown promising inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), a target implicated in several diseases including diabetes, neurodegenerative disorders, and cancer. asianpubs.org

IDO1/TDO Inhibition: A number of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy. sci-hub.se Compound 9o-1 was the most potent, with IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO. sci-hub.se

Kinase Inhibition: Indole-based derivatives have been investigated as multi-kinase inhibitors. mdpi.comnih.gov Compound Va demonstrated potent antiproliferative activity with a GI50 value of 26 nM and inhibited EGFR with an IC50 of 71 nM, which was more potent than the reference drug erlotinib. mdpi.comnih.gov

Antiproliferative Activity: In a study of novel indole-based compounds, derivative 4e exhibited the highest cytotoxicity against MCF-7, A549, and HCT cancer cell lines, with an average IC50 of 2 µM. mdpi.com

| Compound | Target/Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 8g | M. tuberculosis H37Rv | MIC | 0.32 μM | nih.gov |

| 8f | M. tuberculosis H37Rv | MIC | 0.62 μM | nih.gov |

| 8f | KNS42 Glioblastoma Cells | IC50 (Viability) | 0.84 μM | nih.gov |

| 17a | HIV-1 Integrase | IC50 | 3.11 μM | rsc.org |

| 20a | HIV-1 Integrase | IC50 | 0.13 μM | nih.gov |

| 9o-1 | IDO1 | IC50 | 1.17 μM | sci-hub.se |

| 9o-1 | TDO | IC50 | 1.55 μM | sci-hub.se |

| Va | EGFR | IC50 | 71 nM | mdpi.comnih.gov |

| 4e | Cancer Cell Lines (MCF-7, A549, HCT) | Average IC50 | 2 μM | mdpi.com |

In Vivo Proof-of-Concept Studies in Animal Models (e.g., Chagas Disease Models, Diabetic Nephropathy Models)

While in vitro data are abundant, in vivo studies for indole-2-carboxylate analogues are less common in the reviewed literature. Nevertheless, some proof-of-concept studies have been conducted.

Antitubercular Activity: Indole-2-carboxamides have been reported to show efficacy in mouse models of tuberculosis, supporting their potential as novel antitubercular agents. nih.gov

Antitumor Activity: The in vivo antitumor activity of the IDO1/TDO dual inhibitor 9o-23 was evaluated in a B16F10 melanoma xenograft mouse model. sci-hub.se The study demonstrated the potential of this class of compounds to inhibit tumor growth in a living system. sci-hub.se

No specific in vivo studies for ethyl 5-butyl-1H-indole-2-carboxylate in Chagas disease or diabetic nephropathy models were identified in the provided search results. Animal models for these diseases are crucial for the development of new therapeutics, but the efficacy of this specific compound or its close analogues in these models remains to be determined.

Investigations into Drug Metabolism and Pharmacokinetics (DMPK) in Preclinical Species (e.g., Liver Microsome Stability, Solubility)

The DMPK properties of indole-2-carboxylate analogues have been a key area of investigation, as these properties are often a hurdle in drug development.

Metabolic Stability: For a series of indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, many compounds exhibited high metabolic instability in mouse liver microsomes. acs.org In another study on antitubercular indole-2-carboxamides, it was noted that methyl groups on the indole moiety could be a metabolic liability, being susceptible to metabolic oxidation. nih.gov However, some analogues in the anti-T. cruzi series showed controlled microsomal stability, which was an encouraging sign for further development. acs.org

Solubility: Low aqueous solubility has been a challenge for some series of indole-2-carboxylate analogues. acs.org Efforts to improve solubility have been a part of the optimization process for these compounds. acs.org

| Compound Series | DMPK Parameter | Observation | Reference |

|---|---|---|---|

| Anti-Trypanosoma cruzi Indole-2-carboxamides | Metabolic Stability (Mouse Liver Microsomes) | Many compounds showed high instability, though some had controlled stability. | acs.org |

| Anti-Trypanosoma cruzi Indole-2-carboxamides | Solubility | Most compounds in the series had low solubility. | acs.org |

| Antitubercular Indole-2-carboxamides | Metabolic Liability | Methyl groups on the indole ring are susceptible to metabolic oxidation. | nih.gov |

Future Perspectives in Indole 2 Carboxylate Research

Emerging Therapeutic Applications for Indole-2-carboxylate (B1230498) Derivatives

The inherent bioactivity of the indole (B1671886) nucleus has made its derivatives a focal point in the quest for new therapeutic agents. mdpi.com The functional versatility of the indole-2-carboxylate structure allows for modifications that can target a wide array of biological pathways, leading to promising treatments for some of the most challenging diseases.

Recent research has highlighted the significant potential of indole-2-carboxylate derivatives in oncology. These compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.govnih.gov For instance, certain indole-2-carboxamides have demonstrated potent activity against epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and the BRAFV600E mutant protein, all of which are key targets in cancer therapy. nih.gov Furthermore, derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tumor immune evasion. sci-hub.se By inhibiting these enzymes, these compounds can help to restore the body's natural anti-tumor immune response. sci-hub.sedovepress.com